![molecular formula C11H7ClN2O B13142950 6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
6-Chloro-[3,3'-bipyridine]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro group at the 6-position and a carbaldehyde group at the 4-position on the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms C(sp2)-C(sp2) bonds using palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Chloro-[3,3’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is used in several scientific research fields:
Biology: It is used in the synthesis of biologically active molecules that can interact with specific biological targets.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.
作用机制
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure can form strong bonds with transition metals, leading to the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
相似化合物的比较
Similar Compounds
- 6-Bromo-[3,3’-bipyridine]-4-carbaldehyde
- 6-Chloro-[3,3’-bipyridine]
- 4,4’-Bipyridine
Uniqueness
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group on the bipyridine structure. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-chloro-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H |
InChI 键 |
UPWDQJHSHKBXBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






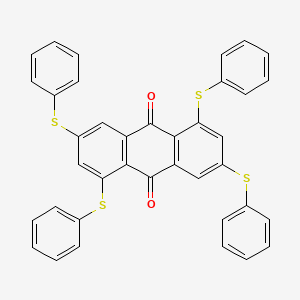
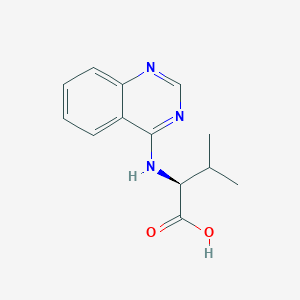


![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
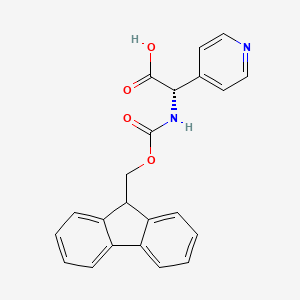
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
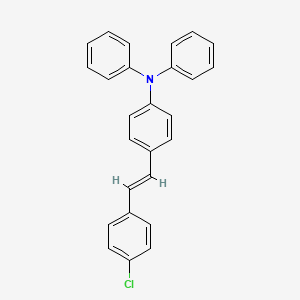
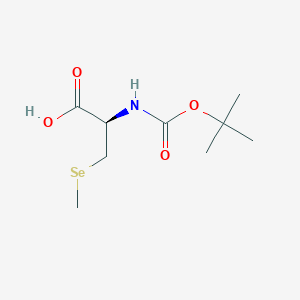
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
